molecular formula C8H19KO4P B1343613 Potassium di-tert-butyl phosphate CAS No. 33494-80-3

Potassium di-tert-butyl phosphate

Cat. No.: B1343613
CAS No.: 33494-80-3
M. Wt: 249.31 g/mol
InChI Key: SZCKQRFZBSIRLK-UHFFFAOYSA-N
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Description

Potassium di-tert-butyl phosphate is a chemical compound with the molecular formula C8H20KO4P. It is known for its high solubility in polar solvents such as water and alcohols, and its strong basic properties. This compound is valuable for diverse applications in organic synthesis, catalysis, and as a phase transfer catalyst .

Mechanism of Action

Target of Action

Potassium di-tert-butyl phosphate is primarily used as a catalyst in organic synthesis . It plays a crucial role in the preparation of N-phosphonooxymethyl prodrugs . These prodrugs are specifically designed to enhance the bioavailability of active pharmaceutical ingredients (APIs) by facilitating their conversion inside the body through biocatalytic processes or spontaneous mechanisms such as hydrolysis .

Mode of Action

The compound interacts with its targets by acting as a phosphorylating agent . This means it adds a phosphate group to the prodrugs, thereby modifying their chemical structure and enhancing their bioavailability .

Biochemical Pathways

Given its role as a catalyst in the preparation of n-phosphonooxymethyl prodrugs, it can be inferred that it likely influences the metabolic pathways associated with the metabolism and bioavailability of these prodrugs .

Pharmacokinetics

Its role in enhancing the bioavailability of apis suggests that it may influence the absorption and distribution of these compounds within the body .

Result of Action

The primary result of the action of this compound is the enhanced bioavailability of APIs in the body . By acting as a phosphorylating agent, it modifies the chemical structure of prodrugs, making them more readily absorbed and distributed within the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a solid that is easily isolated from cold water . Storage at room temperature for several hours causes spontaneous autocatalytic decomposition into isobutylene and phosphoric acid . Therefore, the temperature and storage conditions can significantly impact the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Potassium di-tert-butyl phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a ligand in Buchwald-Hartwig cross-coupling reactions, Heck reactions, Hiyama coupling, Negishi coupling, Sonogashira coupling, and Suzuki-Miyaura coupling . These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in these reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit certain phosphatases, thereby affecting the phosphorylation status of target proteins . This inhibition can result in changes in gene expression and cellular function. Furthermore, the compound’s ability to form complexes with metal ions can influence enzyme activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to certain environmental factors. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects may include alterations in cell growth, differentiation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and metabolic responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium di-tert-butyl phosphate can be synthesized by combining di-tert-butyl phosphite with potassium bicarbonate in water. The solution is stirred in an ice bath, and potassium permanganate is added in portions over an hour. The reaction continues at room temperature, followed by heating with decolorizing carbon and filtration to remove solid impurities. The filtrate is then evaporated to yield the crude this compound salt .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques and automated systems to ensure consistency and efficiency .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylphosphate Potassium Salt
  • Phosphoric Acid Di-tert-butyl Ester Potassium Salt
  • Tri-tert-butylphosphine
  • Dibutyl Phosphate
  • Diphenyl Phosphate

Uniqueness

Potassium di-tert-butyl phosphate is unique due to its high solubility in polar solvents, strong basic properties, and stability under standard conditions. These characteristics make it particularly valuable in organic synthesis, catalysis, and pharmaceutical applications, distinguishing it from other similar compounds .

Properties

CAS No.

33494-80-3

Molecular Formula

C8H19KO4P

Molecular Weight

249.31 g/mol

IUPAC Name

potassium;ditert-butyl phosphate

InChI

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10);

InChI Key

SZCKQRFZBSIRLK-UHFFFAOYSA-N

SMILES

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+]

Canonical SMILES

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K]

33494-80-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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